2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid
Overview
Description
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, also known as MNSA, is an organic compound and an important reagent in organic synthesis. It has a molecular formula of C10H11NO7S .
Synthesis Analysis
The synthesis of this compound involves a reaction with benzylamine in toluene at 60℃ for 8 hours under an inert atmosphere . The reaction content is refluxed for about 4 hours at 65-70℃ .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)N+[O-] .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.26 g/mol. It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various CYP enzymes . Its water solubility is classified as very soluble, with a solubility of 4.8 mg/ml .Scientific Research Applications
Protein Modification
Horton and Tucker (1970) discovered that water-soluble reagents, derived from converting 2-hydroxy-5-nitrobenzyl halides to dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, can selectively modify tryptophan and cysteine in amino acids. These salts show potential in protein modification due to their selective reactivity and stability in certain aqueous solutions (Horton & Tucker, 1970).
Chemical Synthesis
Bakke et al. (2001) described the conversion of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid. This process involves oxidation, where the sulfonyl group is substituted, leading to compounds like 2-methoxy-5nitropyridine. This research highlights the role of sulfonyl-related compounds in chemical synthesis (Bakke, Gautun, Romming, & Sletvold, 2001).
Enzyme Activity Study
Katopodis and May (1990) explored how peptidylglycine alpha-amidating monooxygenase (PAM) interacts with various compounds, including (4-nitrobenzyl)thioacetic acid and [(4-nitrobenzyl)oxy]acetic acid. Their study contributes to understanding the enzyme's behavior and potential applications in biochemistry (Katopodis & May, 1990).
Protein Synthesis
Bindewald et al. (2009) reported on the development of 4-sulfobenzyl esters as a carboxyl protecting group in peptide synthesis. Their work demonstrates the stability and versatility of sulfobenzyl esters, including those related to nitrobenzyl sulfones, in peptide chemistry (Bindewald, Hubbuch, Danho, Büllesbach, Föhles, & Zahn, 2009).
Medicinal Chemistry
In medicinal chemistry, Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates incorporating alkyl/arylsulfonyl-N-2-nitrobenzyl-L-alanine. These compounds showed effectiveness as bacterial collagenase inhibitors, indicating potential applications in drug development (Clare, Scozzafava, & Supuran, 2001).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the transfer or sharing of electrons .
Pharmacokinetics
. These properties can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCRFJQVSHBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654232 | |
Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-51-3 | |
Record name | 2-[[(4-Methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592542-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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